2-Chloro-5-phenyltetraphene-7,12-dione
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Overview
Description
2-Chloro-5-phenyltetraphene-7,12-dione is a synthetic organic compound characterized by its unique molecular structure, which includes a chlorine atom and a phenyl group attached to a tetraphene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-phenyltetraphene-7,12-dione typically involves multi-step organic reactions. One common method includes the chlorination of tetraphene derivatives followed by the introduction of a phenyl group through electrophilic aromatic substitution. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and substitution reactions under controlled conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-phenyltetraphene-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted tetraphene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-5-phenyltetraphene-7,12-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 2-Chloro-5-phenyltetraphene-7,12-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. Pathways involved may include oxidative stress and signal transduction pathways, which are critical in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-phenylpyridine-3-carboxaldehyde
- 2-Chloro-4-iodopyridine-3-carboxaldehyde
- 2-Chloro-5-(chloromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-Chloro-5-phenyltetraphene-7,12-dione is unique due to its tetraphene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
62051-40-5 |
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Molecular Formula |
C24H13ClO2 |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-chloro-5-phenylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C24H13ClO2/c25-15-10-11-16-19(14-6-2-1-3-7-14)13-21-22(20(16)12-15)24(27)18-9-5-4-8-17(18)23(21)26/h1-13H |
InChI Key |
GCNWUPTWCOYVGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=C2C=CC(=C4)Cl)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
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